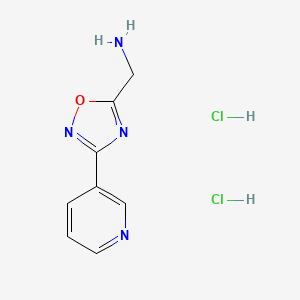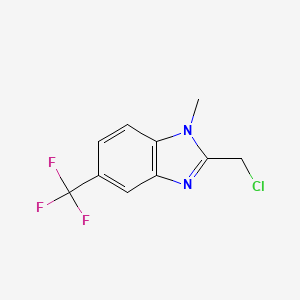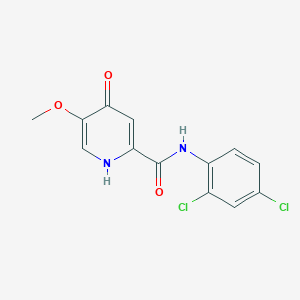
N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide is a chemical compound with the following properties:
- Molecular Formula : C<sub>8</sub>H<sub>7</sub>Cl<sub>2</sub>NO
- Molecular Weight : 204.06 g/mol
- Physical State : Solid (colorless to yellow-brown)
- Melting Point : 216-218 °C
- Boiling Point : 352.5 °C at 760 mmHg
- Solubility : Insoluble in water; soluble in organic solvents such as alcohols and ethers
Synthesis Analysis
The synthesis of N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide involves several methods:
- Chlorination of Acetophenone :
- Start with acetophenone.
- React it with chlorine reagents (such as thionyl chloride or aluminum chloride) to introduce chlorine atoms at the 2 and 4 positions of the phenyl ring.
- The resulting compound is 2,4-dichloroacetophenone.
- Amidation Reaction :
- Treat 2,4-dichloroacetophenone with ammonia or an amine.
- The amide group replaces the carbonyl group, resulting in N-(2,4-dichlorophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide consists of a pyridine ring with a carboxamide group attached to it. The 2,4-dichlorophenyl moiety is also present.
Chemical Reactions Analysis
- Reduction : It can be reduced to form 2,4-dichlorophenylacetone.
- Reaction with Electrophiles : It reacts with electrophiles (e.g., cyanides) to form chlorinated derivatives.
- Oxidation : It can be oxidized to form 2,4-dichlorophenylacetophenone.
Physical And Chemical Properties Analysis
- Density : 1.32 g/cm³
- Refractive Index : 1.5635
- Flash Point : 131 °C
- Water Solubility : Approximately 200 mg/L
Applications De Recherche Scientifique
-
Synthesis, Structure, and Conformational Analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- Summary of Application : This compound was synthesized as part of a study to increase the spectrum of biological activity of 6-methyluracil derivatives. The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule was expected to lead to an increase in the spectrum of biological activity of the obtained derivatives .
- Methods of Application : The target compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran. The reaction of this derivative with N-(2,6-dichlorophenyl)-2-chloroacetamide gave the final acetamide .
- Results or Outcomes : The structure of the final acetamide was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .
-
Synthesis, Structure, and Conformational Analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- Summary of Application : This compound was synthesized as part of a study to increase the spectrum of biological activity of 6-methyluracil derivatives. The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule was expected to lead to an increase in the spectrum of biological activity of the obtained derivatives .
- Methods of Application : The target compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran. The reaction of this derivative with N-(2,6-dichlorophenyl)-2-chloroacetamide gave the final acetamide .
- Results or Outcomes : The structure of the final acetamide was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .
-
Synthesis, Structure, and Conformational Analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- Summary of Application : This compound was synthesized as part of a study to increase the spectrum of biological activity of 6-methyluracil derivatives. The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule was expected to lead to an increase in the spectrum of biological activity of the obtained derivatives .
- Methods of Application : The target compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran. The reaction of this derivative with N-(2,6-dichlorophenyl)-2-chloroacetamide gave the final acetamide .
- Results or Outcomes : The structure of the final acetamide was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .
Safety And Hazards
- Toxicity : Inhalation, skin contact, and ingestion may be harmful.
- Eye and Skin Irritation : It can cause eye and skin irritation.
- Environmental Impact : It may be toxic to aquatic organisms and soil biota.
Orientations Futures
Research should focus on:
- Biological Activity : Investigate its potential pharmacological effects.
- Synthetic Modifications : Explore derivatives with improved properties.
Please note that this analysis is based on available information, and further studies are essential to uncover additional details about this compound1234. Always follow safety precautions when handling chemical compounds. If you need more specific information, consider consulting scientific literature or experts in the field. 🌟
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-20-12-6-16-10(5-11(12)18)13(19)17-9-3-2-7(14)4-8(9)15/h2-6H,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQOVKVCNORPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-hydroxy-5-methoxypyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride](/img/structure/B1424837.png)
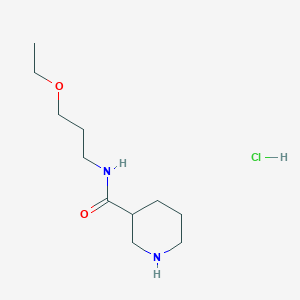
![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)
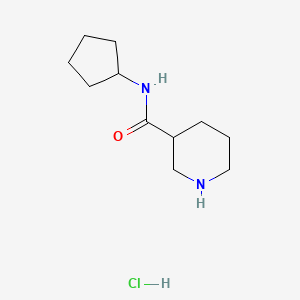
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)
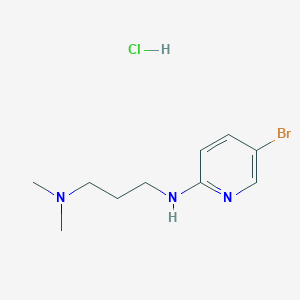
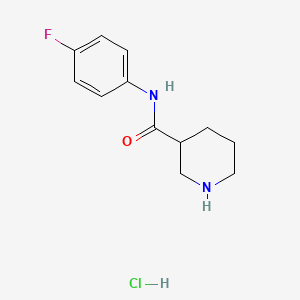
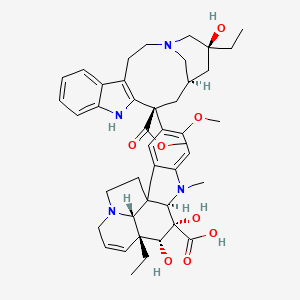
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)
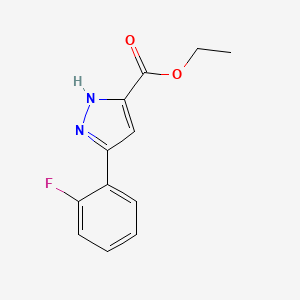
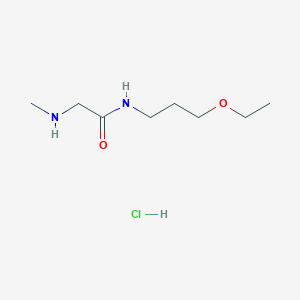
![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)
